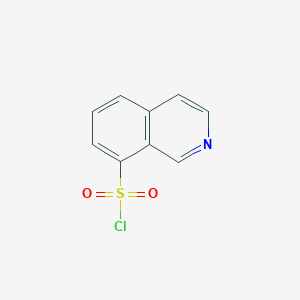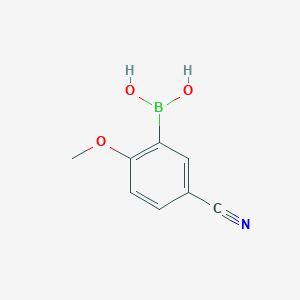
5-Cyano-2-methoxyphenylboronic acid
Descripción general
Descripción
5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyano-2-methoxyphenylboronic acid . The InChI code is 1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Cyano-2-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This compound has a boiling point of approximately 412.4±55.0°C at 760 mmHg . It has a predicted density of 1.27 g/cm3 and a predicted refractive index of n20D 1.55 . It is recommended to store this compound in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
General Use of 5-Cyano-2-methoxyphenylboronic acid
5-Cyano-2-methoxyphenylboronic acid is a chemical compound with the molecular formula C8H8BNO3 and a molecular weight of 176.97 . It is used for research purposes . The compound is a solid at room temperature, with a melting point of 211-212° C and a predicted boiling point of 412.42° C at 760 mmHg . Its density is predicted to be 1.27 g/cm3, and it has a refractive index of n20D 1.55 .
Application in Organic Synthesis
One specific application of 5-Cyano-2-methoxyphenylboronic acid is in the field of organic synthesis . More specifically, it is used in the protodeboronation of pinacol boronic esters .
Method of Application
In this process, 1°, 2°, and 3° alkyl boronic esters undergo catalytic protodeboronation . This is a radical approach that contrasts with the many protocols available on the functionalizing deboronation of alkyl boronic esters .
Results and Outcomes
This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
5-Cyano-2-methoxyphenylboronic acid can be used in the Suzuki–Miyaura (SM) coupling reaction . This is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Method of Application
In the SM coupling reaction, a boron compound (like our 5-Cyano-2-methoxyphenylboronic acid) and an organic halide are coupled together using a palladium catalyst . The boron compound acts as a nucleophile, transferring the organic group to the palladium catalyst .
Results and Outcomes
The SM coupling reaction is widely used in the synthesis of various organic compounds . For example, it has been used in the synthesis of the antihypertensive drug, Losartan .
Application in Continuous Flow-Flash Chemistry
5-Cyano-2-methoxyphenylboronic acid can be used in the field of continuous flow-flash chemistry . This is a type of chemistry that involves the use of rapid and controlled reactions .
Method of Application
In continuous flow-flash chemistry, reactions are carried out in a flow reactor, where the reactants are pumped through a tube and mixed together . The reaction is then quickly quenched to prevent further reaction .
Results and Outcomes
The use of 5-Cyano-2-methoxyphenylboronic acid in continuous flow-flash chemistry can lead to the synthesis of complex molecules in a short amount of time . This method is particularly useful in the pharmaceutical industry, where it can be used to quickly produce drug compounds .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It is recommended to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(5-cyano-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCPLGOLLHOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629624 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methoxyphenylboronic acid | |
CAS RN |
612833-37-1 | |
| Record name | (5-Cyano-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

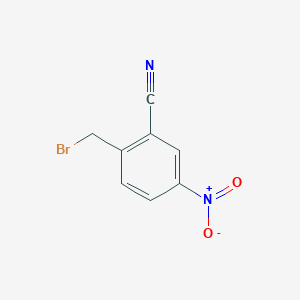
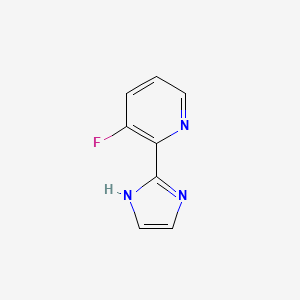
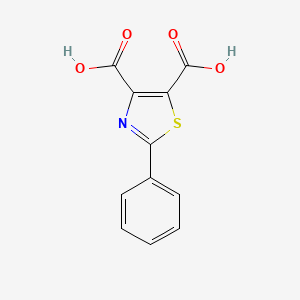
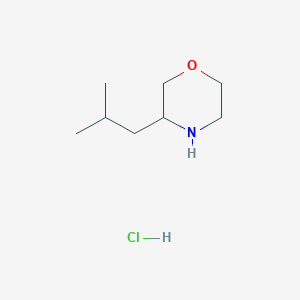
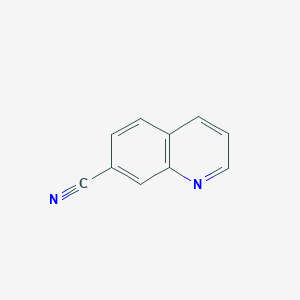
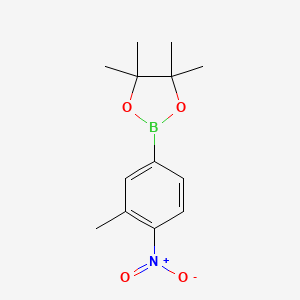
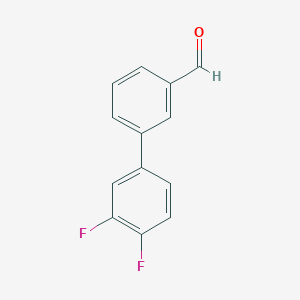
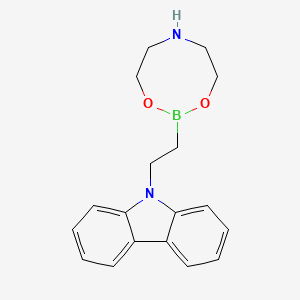
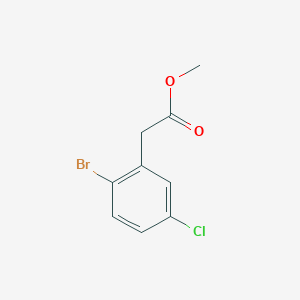
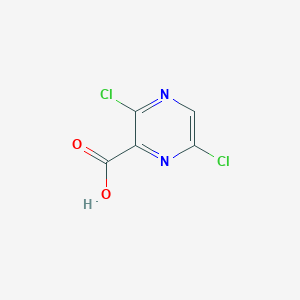
![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)
![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)
